molecular formula C23H29N3O2 B5517597 3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one

3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B5517597
M. Wt: 379.5 g/mol
InChI Key: VIIDYAPHGNEUMA-PKOBYXMFSA-N
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Description

3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.22597718 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behavior and Synthetic Applications

Research on unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines in protic medium has shown interesting electrochemical behaviors, which could be relevant for understanding similar compounds like the one . These behaviors include reduction processes leading to the formation of cyclic compounds and the influence of medium acidity on the reaction pathway (David et al., 1995).

Generation of Structurally Diverse Libraries

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a diverse library of compounds highlights the synthetic versatility of dimethylamino-containing compounds. This suggests that the compound could also serve as a key intermediate for generating a wide range of structurally diverse molecules, potentially useful in drug discovery and development (Roman, 2013).

Photoinduced Intramolecular Electron Transfer

Studies on 4-dimethylaminopyridines have explored their photoinduced intramolecular electron transfer properties, which are critical for understanding the photophysics of organic compounds. These findings could be applicable to the study of the compound , particularly if it exhibits similar electron-donating properties (Szydłowska et al., 2003).

Sulfenylation Reactions

Research on the sulfenylation of pyrroles and indoles using dimethylamino-containing compounds as intermediates or reactants shows the potential of these compounds in facilitating specific types of chemical transformations, which could be relevant for the compound (Gilow et al., 1991).

Properties

IUPAC Name

3-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidine-1-carbonyl]-2-methyl-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-14-8-10-16(11-9-14)17-12-26(13-19(17)25(3)4)23(28)21-15(2)24-18-6-5-7-20(27)22(18)21/h8-11,17,19,24H,5-7,12-13H2,1-4H3/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIDYAPHGNEUMA-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=C(NC4=C3C(=O)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=C(NC4=C3C(=O)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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